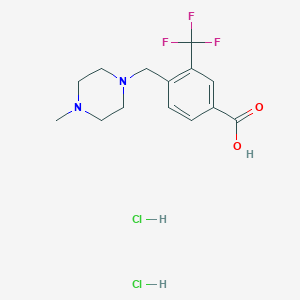

7-Fluoro-5-méthoxy-1,2-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Activité antimicrobienne

Des études ont examiné les propriétés antimicrobiennes du 7-fluoro-5-méthoxy-1,2-benzoxazole. Les groupes électroattracteurs dans les dérivés benzoxazoliques apparentés ont montré une activité améliorée contre divers micro-organismes, notamment Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi et Aspergillus niger . Des recherches supplémentaires pourraient explorer son potentiel en tant qu'agent antimicrobien.

Potentiel anticancéreux

Les dérivés benzoxazoliques, y compris le this compound, ont été étudiés pour leurs propriétés anticancéreuses. Ces composés ciblent souvent les enzymes ou les protéines impliquées dans la formation et la prolifération du cancer. Par exemple, ils peuvent interagir avec les topoisomérases de l'ADN, les protéines kinases, les désacétylases des histones et les cyclooxygénases . Les chercheurs continuent d'explorer leur efficacité contre des types de cancer spécifiques.

Safety and Hazards

Mécanisme D'action

Target of Action

7-Fluoro-5-methoxy-1,2-benzoxazole is a type of benzoxazole derivative. Benzoxazole derivatives are known to interact with various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets are involved in the pathway of cancer formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . It has been observed that 7-Fluoro-5-methoxy-1,2-benzoxazole showed a dose-dependent inhibition of Erk and Akt phosphorylation in HuH7 cells .

Biochemical Pathways

The biochemical pathways affected by 7-Fluoro-5-methoxy-1,2-benzoxazole are primarily those involved in cancer formation and proliferation. The compound’s interaction with key enzymes and proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases can disrupt these pathways and inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

It is known that the compound has a molecular weight of 16714 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 7-Fluoro-5-methoxy-1,2-benzoxazole is primarily the inhibition of cancer cell growth and proliferation. This is achieved through its interaction with key enzymes and proteins involved in cancer pathways, leading to a disruption in these pathways . In HuH7 cells, it has been observed to cause a dose-dependent inhibition of Erk and Akt phosphorylation .

Analyse Biochimique

Biochemical Properties

Benzoxazole derivatives are known to interact with various enzymes and proteins . They can target DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These interactions can significantly affect the biochemical reactions in which 7-Fluoro-5-methoxy-1,2-benzoxazole is involved.

Cellular Effects

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Fluoro-5-methoxy-1,2-benzoxazole is not well-known. Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoxazole derivatives can exhibit changes in their effects over time .

Dosage Effects in Animal Models

It is known that the effects of benzoxazole derivatives can vary with different dosages .

Metabolic Pathways

Benzoxazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that benzoxazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that benzoxazole derivatives can be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

7-fluoro-5-methoxy-1,2-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c1-11-6-2-5-4-10-12-8(5)7(9)3-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFZFDBGTLRKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)F)ON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)

![{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2530119.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2530121.png)

![5-chloro-9-(3,4-dimethoxyphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2530123.png)